[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1269105-25-0
VCID: VC8064986
InChI: InChI=1S/C9H20N2.2ClH/c1-9(2,3)11-5-4-8(6-10)7-11;;/h8H,4-7,10H2,1-3H3;2*1H
SMILES: CC(C)(C)N1CCC(C1)CN.Cl.Cl
Molecular Formula: C9H22Cl2N2
Molecular Weight: 229.19

[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride

CAS No.: 1269105-25-0

Cat. No.: VC8064986

Molecular Formula: C9H22Cl2N2

Molecular Weight: 229.19

* For research use only. Not for human or veterinary use.

[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride - 1269105-25-0

Specification

CAS No. 1269105-25-0
Molecular Formula C9H22Cl2N2
Molecular Weight 229.19
IUPAC Name (1-tert-butylpyrrolidin-3-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C9H20N2.2ClH/c1-9(2,3)11-5-4-8(6-10)7-11;;/h8H,4-7,10H2,1-3H3;2*1H
Standard InChI Key IGTPHRKUKYCSMD-UHFFFAOYSA-N
SMILES CC(C)(C)N1CCC(C1)CN.Cl.Cl
Canonical SMILES CC(C)(C)N1CCC(C1)CN.Cl.Cl

Introduction

Chemical Identity and Structural Properties

The IUPAC name of this compound is (1-tert-butyl-3-pyrrolidinyl)methanamine dihydrochloride . Its molecular formula is C₉H₂₀N₂·2HCl, with a molecular weight of 229.19 g/mol . The structure comprises a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 1-position with a tert-butyl group and at the 3-position with a methylamine side chain. The dihydrochloride salt enhances solubility and stability, making it suitable for experimental applications.

Key identifiers include:

  • InChI Code: 1S/C9H20N2.2ClH/c1-9(2,3)11-5-4-8(6-10)7-11;;/h8H,4-7,10H2,1-3H3;2*1H

  • InChI Key: IGTPHRKUKYCSMD-UHFFFAOYSA-N

  • CAS Registry Number: 1269105-25-0 .

The compound’s stereochemistry and substitution pattern are critical for its biological activity. The tert-butyl group introduces steric bulk, potentially influencing binding affinity to receptors, while the methylamine side chain provides a protonatable nitrogen for ionic interactions .

Synthesis and Optimization

The synthesis of [(1-tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride involves multi-step organic reactions, as inferred from analogous synthetic routes in medicinal chemistry . A representative approach includes:

  • Protection of Pyrrolidine: Starting with a Boc-protected pyrrolidine derivative (e.g., (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid), the hydroxyl group is protected using a tert-butyldimethylsilyl (TBS) group to yield 19 .

  • Reduction and Oxidation: The carboxylic acid is reduced to a primary alcohol (20) and oxidized to an aldehyde intermediate using Dess-Martin periodinane .

  • Reductive Amination: The aldehyde undergoes reductive amination with methylamine, followed by Boc deprotection and salt formation with HCl to yield the dihydrochloride .

This route emphasizes the importance of stereochemical control, particularly in maintaining the trans-(2S,4R) configuration of the pyrrolidine ring, which optimizes interactions with target receptors like dopamine D3 (D3R) and μ-opioid (MOR) receptors .

Future Directions

Further research should focus on:

  • Stereochemical Optimization: Exploring (2S,4R) vs. (2R,4S) configurations to refine receptor selectivity .

  • Prodrug Development: Modifying the methylamine group to enhance bioavailability.

  • Toxicological Studies: Assessing long-term safety profiles for clinical translation.

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